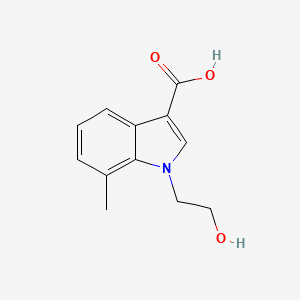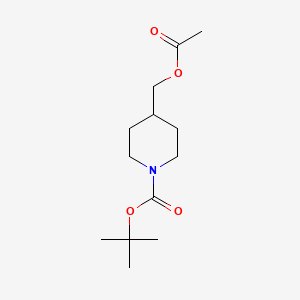![molecular formula C16H22BrNO4 B13842249 tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate](/img/structure/B13842249.png)
tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a formyl group attached to a phenoxybutyl chain. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate typically involves the following steps:
Formation of the Phenoxybutyl Chain: The initial step involves the reaction of 2-bromo-3-formylphenol with 4-bromobutylamine to form the phenoxybutyl chain.
Carbamate Formation: The phenoxybutyl chain is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenoxybutyl carbamate.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Phenoxybutyl carbamate.
Substitution: Hydroxyl or amino-substituted derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of complex molecules and pharmaceuticals.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials and polymers.
作用機序
The mechanism of action of tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved include nucleophilic substitution and addition reactions.
類似化合物との比較
- tert-Butyl N-[4-(2-bromo-3-hydroxyphenoxy)butyl]carbamate
- tert-Butyl N-[4-(2-chloro-3-formylphenoxy)butyl]carbamate
- tert-Butyl N-[4-(2-bromo-3-methoxyphenoxy)butyl]carbamate
Comparison:
- tert-Butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate is unique due to the presence of both a bromine atom and a formyl group, which confer distinct reactivity and biological activity.
- Similar compounds may have different substituents such as hydroxyl, chloro, or methoxy groups, leading to variations in their chemical and biological properties.
特性
分子式 |
C16H22BrNO4 |
|---|---|
分子量 |
372.25 g/mol |
IUPAC名 |
tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-9-4-5-10-21-13-8-6-7-12(11-19)14(13)17/h6-8,11H,4-5,9-10H2,1-3H3,(H,18,20) |
InChIキー |
OVAANCIPACHIJJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCCOC1=CC=CC(=C1Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


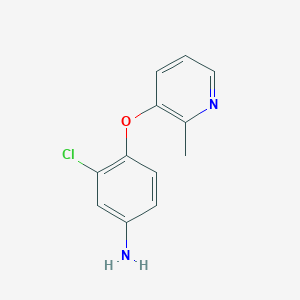
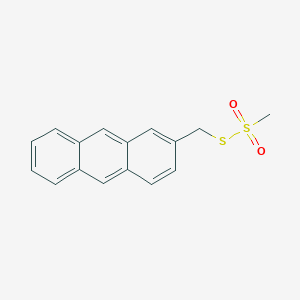
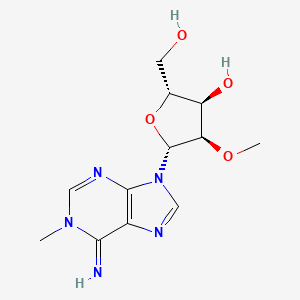
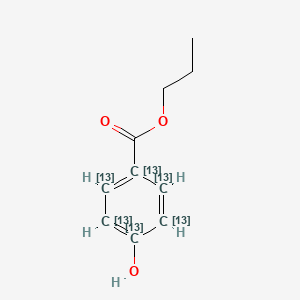
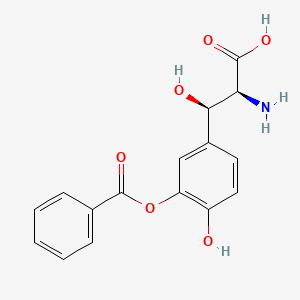
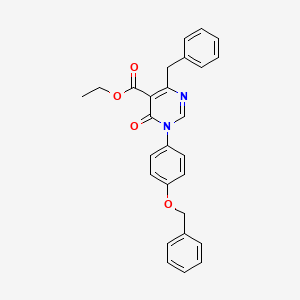
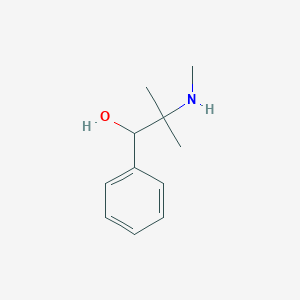
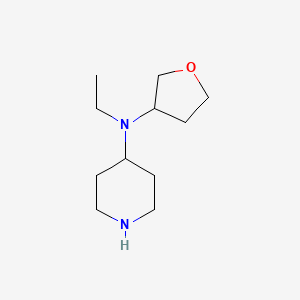
![[(1R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B13842211.png)


